molecular formula C14H10F3NO4S B3002182 3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 327092-91-1

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid

Cat. No.: B3002182
CAS No.: 327092-91-1
M. Wt: 345.29
InChI Key: MXVNZLMSWKIWPW-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a useful research compound. Its molecular formula is C14H10F3NO4S and its molecular weight is 345.29. The purity is usually 95%.
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Scientific Research Applications

1. Uricosuric Agent in Gout Treatment

3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid derivatives are found to be useful as uricosuric agents. These compounds, including various substituted sulfamoyl benzoic acids, can be employed in the treatment of gout and gouty arthritis (Sarbanes, 2002).

2. Involvement in Crystallography Studies

A study on the structure of a related compound, 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, highlights its significance in crystallography. The orientation of phenyl rings in these compounds contributes valuable information to the field of structural chemistry (Bhat & Vijayan, 1982).

3. Role in Trifluoromethylation Reactions

The trifluoromethyl group is crucial in various chemical reactions. For instance, trifluoromethyl phenyl sulfone, a related compound, is an active reagent in trifluoromethylation processes, indicating a potential application in developing novel chemical entities (Praksh & Hu, 2004).

4. Advancements in Organic Synthesis

This compound derivatives have been instrumental in advancing organic synthesis. For example, they have been employed in the synthesis of novel anorexigenes marked with carbon-14, showcasing their utility in synthesizing labeled compounds (Pichat & Tostain, 1979).

5. Application in Mesogenic Studies

Studies involving hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments, where related compounds are utilized, demonstrate the application of these compounds in understanding mesomorphic behaviors. This research provides insights into the molecular interactions in liquid crystalline phases (Kohlmeier & Janietz, 2006).

6. Electrophilic Substitution and Organic Transformations

This compound and its derivatives have been studied for their electrophilic substitution reactions, indicating their relevance in various organic transformations. These reactions are fundamental in synthesizing new chemical structures, which may have diverse applications in multiple fields (Nakazumi et al., 1984).

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-4-2-5-11(8-10)18-23(21,22)12-6-1-3-9(7-12)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVNZLMSWKIWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.